2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Overview
Description
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, also known as 2-Et-2-PEA-Et-HCl, is a synthetic, water-soluble, chiral compound that has been used in a variety of scientific research applications. It is a strong base and has been used as a reagent in organic synthesis. It is also used as a catalyst in the synthesis of various compounds. Furthermore, it has been studied for its biochemical and physiological effects and its potential applications in medical research.
Scientific Research Applications
Synthesis of Schiff and Mannich Bases of Isatin Derivatives : This study involved the synthesis of Schiff and Mannich bases of isatin derivatives using compounds that include structures similar to 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride. These chemical structures were confirmed by IR, 1H- and 13C-NMR data and elemental analysis, indicating their potential in organic synthesis and chemical analysis (Bekircan & Bektaş, 2008).
Selective Reagent for Removal and Recovery of Various Anions : The compound was tested for its ability to selectively precipitate anions. It showed reactivity with oxyanions of Group VIB and vanadium, suggesting its application in the separation and analysis of these anions (Heininger & Meloan, 1992).
Synthesis of Potential Antidepressants and Tranquillizers : The hydrobromide of a related compound was used in reactions to produce a variety of chemical structures, showcasing the compound's role in the synthesis of potential pharmacological agents (Vejdělek & Protiva, 1990).
Synthesis of Piperidine Derivatives : Research on the synthesis of dihydropyrrol-2-ones and highly substituted piperidines involved the use of related compounds. This indicates the chemical's role in synthesizing complex organic molecules (Zarei & Sajadikhah, 2016).
Catalysis in Organic Synthesis : The compound and its derivatives have been used in zeolite catalyzed reactions, demonstrating its utility in facilitating chemical transformations (Reddy, Kulkarni & Subrahmanyam, 1994).
Peptide Chemistry : A study described the use of a related compound as a carboxyl-protecting group in peptide chemistry, highlighting its utility in the synthesis and protection of peptides (Chantreux, Gamet, Jacquier & Verducci, 1984).
Biological Activity of New Substituted Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives : This research explored the synthesis and antimicrobial activity of compounds related to 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, indicating its relevance in medicinal chemistry (Faty, Hussein & Youssef, 2010).
properties
IUPAC Name |
2-[ethyl(2-piperidin-4-ylethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-2-13(9-10-14)8-5-11-3-6-12-7-4-11;;/h11-12,14H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJCWLBYMPERCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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